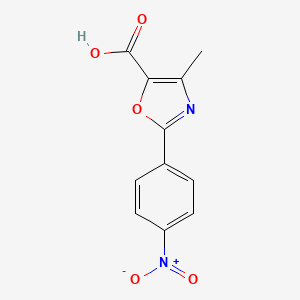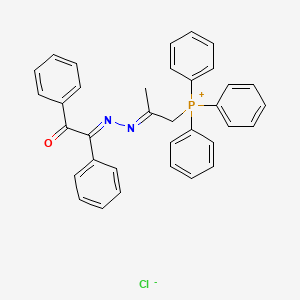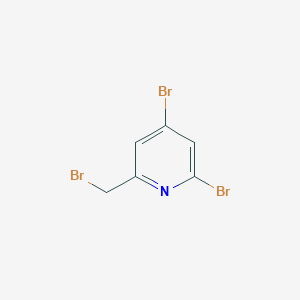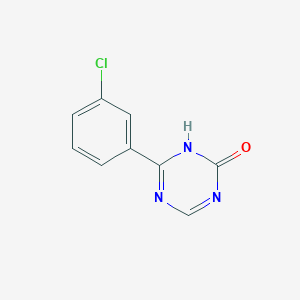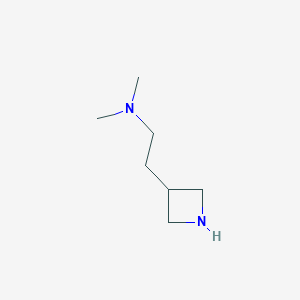
2-(Azetidin-3-yl)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)-N,N-dimethylethanamine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
For industrial-scale production, green and cost-effective synthetic methods are preferred. One such method involves the use of commercially available and low-cost starting materials like benzylamine and employs green oxidation reactions in microchannel reactors . This approach minimizes the use of hazardous reagents and reduces the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, N-oxides, and amine derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a GABA (gamma-aminobutyric acid) uptake inhibitor, which could have implications in neuropharmacology.
Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: The compound finds applications in the production of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. For instance, as a GABA uptake inhibitor, it binds to GABA transporters, preventing the reuptake of GABA into neurons and thereby increasing its availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic effects in conditions like epilepsy and anxiety disorders.
Comparación Con Compuestos Similares
Similar Compounds
(Azetidin-3-yl)acetic acid: An analogue of 4-aminobutanoic acid (GABA) used in the preparation of pharmaceutically active agents.
3-(Prop-1-en-2-yl)azetidin-2-one: A compound with antiproliferative and tubulin-destabilizing effects in cancer cells.
3-allylazetidin-2-one: Another azetidine derivative with significant biological activity.
Uniqueness
2-(Azetidin-3-yl)-N,N-dimethylethanamine is unique due to its specific structural features that allow it to interact with a variety of biological targets
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C7H16N2/c1-9(2)4-3-7-5-8-6-7/h7-8H,3-6H2,1-2H3 |
Clave InChI |
WMXOYGGQFXYTNA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


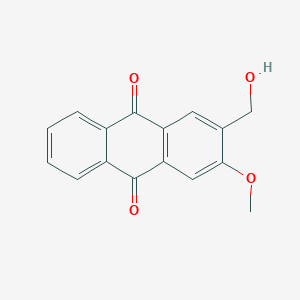
![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)

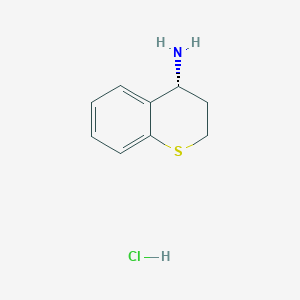

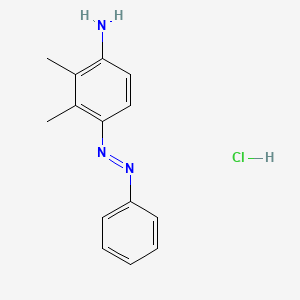

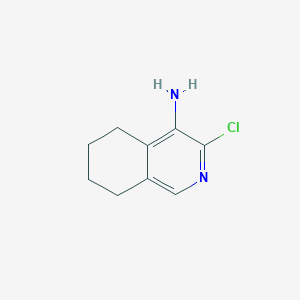
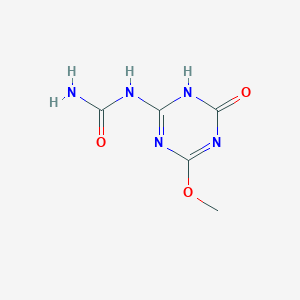
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
